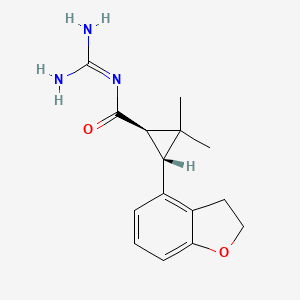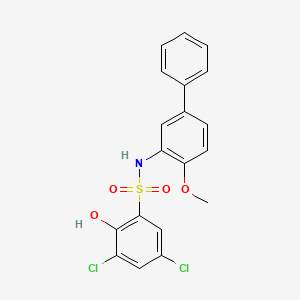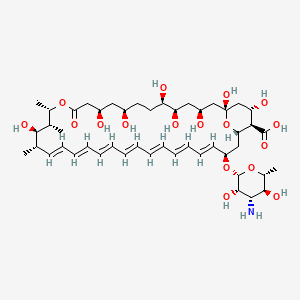
Anfotericina B
Descripción general
Descripción
La amfotericina B es un antibiótico antifúngico poliénico producido por la bacteria Streptomyces nodosus. Fue aislado por primera vez en 1955 a partir de tierra recolectada cerca del río Orinoco en Venezuela . La amfotericina B se utiliza principalmente para tratar infecciones fúngicas graves y leishmaniasis. Es conocida por su amplio espectro de actividad contra varios patógenos fúngicos, incluidas las especies de Candida, Aspergillus y Cryptococcus .
Mecanismo De Acción
Target of Action
Amphotericin B primarily targets ergosterol , the principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes.
Mode of Action
Amphotericin B interacts with its target, ergosterol, by binding to it irreversibly . This interaction disrupts the integrity of the fungal cell membrane, leading to the formation of transmembrane channels . These channels alter the membrane’s permeability, allowing the leakage of intracellular components .
Biochemical Pathways
The primary biochemical pathway affected by Amphotericin B is the synthesis of the fungal cell wall. The drug’s ability to bind to sterols, primarily ergosterol, leads to the formation of pores that allow leakage of cellular components . This disruption of the cell wall synthesis results in metabolic disruption and ultimately, fungal cell death .
Pharmacokinetics
Amphotericin B is typically administered intravenously, ensuring 100% bioavailability . The drug is metabolized in the kidneys and has an elimination half-life of approximately 15 days . About 40% of the drug is found in urine after single administration, cumulated over several days . Biliary excretion also plays a significant role .
Result of Action
The result of Amphotericin B’s action is the death of the fungal cells . The formation of transmembrane channels leads to the rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and other cellular components . This leakage disrupts the normal functioning of the cell, leading to cell death .
Action Environment
The action, efficacy, and stability of Amphotericin B can be influenced by various environmental factors. It’s worth noting that Amphotericin B is used in a variety of clinical settings to treat serious fungal infections and leishmaniasis , indicating its effectiveness across different environments and conditions.
Aplicaciones Científicas De Investigación
Anfotericina B: Un análisis exhaustivo de las aplicaciones de la investigación científica: La this compound es un medicamento antifúngico poliénico conocido por su amplio espectro de actividad contra diversas infecciones fúngicas. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en la investigación científica, cada una presentada en una sección separada.
Prevención de la contaminación de cultivos celulares
La this compound se utiliza comúnmente en cultivos celulares para prevenir la contaminación por levaduras y hongos multicelulares. Aumenta la permeabilidad de la membrana plasmática fúngica, lo que provoca la muerte celular y previene la propagación de hongos en los cultivos celulares .
Tratamiento de infecciones fúngicas invasivas
Como tratamiento fundamental para las infecciones fúngicas invasivas (IFI), especialmente entre pacientes inmunodeprimidos, la this compound se ha utilizado durante décadas debido a su eficacia en el tratamiento de afecciones graves como la meningitis criptocócica .
Estudio de las propiedades farmacológicas
La investigación sobre las propiedades farmacológicas de las diferentes formulaciones de this compound proporciona información sobre sus estructuras químicas, farmacocinética, interacciones fármaco-diana y estabilidad, lo cual es crucial para el desarrollo de terapias antifúngicas más efectivas .
Administración tópica para infecciones fúngicas pulmonares
Los estudios han evaluado la eficacia de la administración tópica de this compound, incluida la nebulización, la instilación traqueoscópica y la irrigación intrapleural, para tratar las infecciones fúngicas pulmonares invasivas .
Análisis Bioquímico
Biochemical Properties
Amphotericin B shows a high order of in vitro activity against many species of fungi . It exerts its antifungal effect by disruption of fungal cell wall synthesis because of its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components . This affinity may also account for its toxic effects against select mammalian cells .
Cellular Effects
Amphotericin B binds preferentially to the cell walls of mature cells but also to the plasma membranes of the daughter cells at the budding stage . It interferes with the formation of functional cell walls of such young cells . It also induces an oxidative burst within the cell .
Molecular Mechanism
The molecular mechanism of Amphotericin B involves binding to sterols (ergosterol) in the cell membrane of susceptible fungi . This creates a transmembrane channel, and the resultant change in membrane permeability allows leakage of intracellular components .
Temporal Effects in Laboratory Settings
Amphotericin B’s effects can change over time in laboratory settings. For example, it has been observed that the antibiotic interferes with the formation of functional cell walls of young cells in the time scale of minutes .
Dosage Effects in Animal Models
The effects of Amphotericin B can vary with different dosages in animal models. For example, a study found that the pharmacodynamic properties, preclinical data from animal models and the response rates of patients who received doses >3 mg/kg/day suggested that Amphotericin B could improve outcomes and survival .
Metabolic Pathways
Amphotericin B is involved in various metabolic pathways. For example, one carbon pool by folate was confirmed as the key metabolic pathway related to Amphotericin B biosynthesis .
Transport and Distribution
After intravenous administration, Amphotericin B distributes from the central compartment, predominantly to organ sites rich in mononuclear phagocytic cells and, to a lesser extent, other tissue sites, including the kidney, the lung, and the brain .
Subcellular Localization
Amphotericin B localizes at the cell membrane where it binds to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La amfotericina B es una molécula compleja que es difícil de sintetizar químicamente. La mayor parte de la producción se basa en procesos de fermentación utilizando Streptomyces nodosus. La biosíntesis implica una serie de reacciones enzimáticas que ensamblan la molécula a partir de precursores más simples .
Métodos de producción industrial: La producción industrial de amfotericina B generalmente implica la fermentación a gran escala. El proceso incluye el cultivo de Streptomyces nodosus en medios ricos en nutrientes, seguido de la extracción y purificación del antibiótico. Los avances en biotecnología han llevado a mayores rendimientos y menores costos de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: La amfotericina B experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la molécula para mejorar sus propiedades terapéuticas o reducir la toxicidad .
Reactivos y condiciones comunes
Propiedades
IUPAC Name |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFDSVGJQXUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859632 | |
| Record name | 33-[(3-Amino-3,6-dideoxyhexopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C | |
| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Amphotericin B usually is fungistatic in action at concentrations obtained clinically, but may be fungicidal in high concentrations or against very susceptible organisms. Amphotericin B exerts its antifungal activity principally by binding to sterols (e.g., ergosterol) in the fungal cell membrane. As a result of this binding, the cell membrane is no longer able to function as a selective barrier and leakage of intracellular contents occurs. Cell death occurs in part as a result of permeability changes, but other mechanisms also may contribute to the in vivo antifungal effects of amphotericin B against some fungi. Amphotericin B is not active in vitro against organisms that do not contain sterols in their cell membranes (eg, bacteria)., Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells., ...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ... | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service. AHFS Drug Information. American Society of Health-System Pharmacists, Bethesda, MD. 2006., p. 537 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER | |
CAS No. |
1397-89-3 | |
| Record name | Amphotericin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170 °C (gradual decomposition) | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 69 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


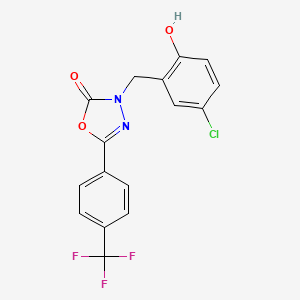
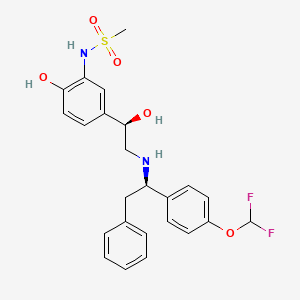
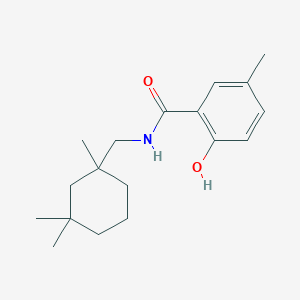
![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)
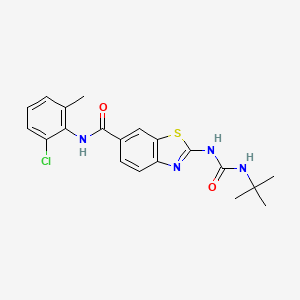
![(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667188.png)
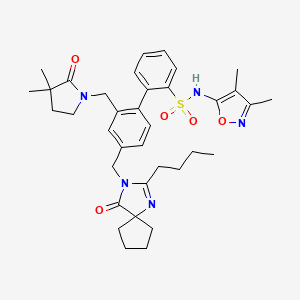
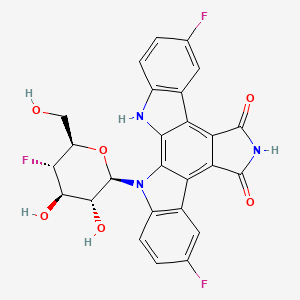

![(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone](/img/structure/B1667192.png)
![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)

